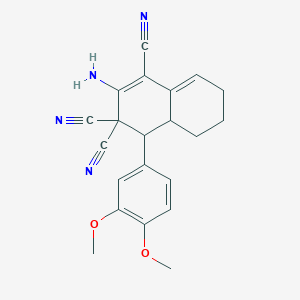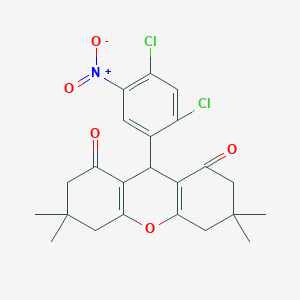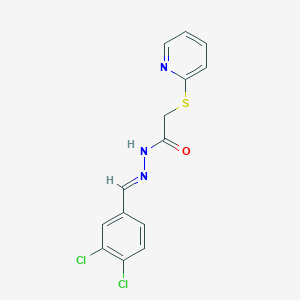![molecular formula C10H10ClN3S B387340 3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole CAS No. 331982-70-8](/img/structure/B387340.png)
3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .
Scientific Research Applications
Antimicrobial Activity
The triazole ring, a core structure in this compound, is known for its antimicrobial properties . The presence of the 1,2,4-triazole moiety can contribute to the compound’s ability to act against various microbial strains. Research suggests that derivatives of 1,2,4-triazole exhibit significant potential as antimicrobial agents, targeting a broad spectrum of bacteria and fungi.
Anti-inflammatory and Analgesic Effects
Compounds containing the 1,2,4-triazole ring have been reported to possess anti-inflammatory and analgesic activities . The sulfur and chlorine substitutions on the benzyl moiety may enhance these effects, making the compound a candidate for the development of new anti-inflammatory drugs.
Anticancer Potential
Thiophene derivatives, which are structurally related to the thioether part of this compound, have shown promising anticancer properties . The incorporation of the 1,2,4-triazole and thiophene-like structures could lead to the development of novel anticancer agents with improved efficacy and selectivity.
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. The triazole ring is a common scaffold in the design of kinase inhibitors due to its ability to mimic the adenine base in ATP . This compound could serve as a lead structure for the synthesis of new kinase inhibitory drugs.
Antifungal Applications
The 1,2,4-triazole ring is a well-known component in the structure of several antifungal drugs . The chlorobenzylthio substitution could potentially enhance the antifungal activity, offering a pathway for the creation of more potent antifungal therapeutics.
Material Science Applications
The unique electronic properties of the thiophene ring make it valuable in material science, particularly in the field of conductive polymers . The compound , with its thiophene-like moiety, could be explored for its potential applications in electronic materials and devices.
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-14-7-12-13-10(14)15-6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBIVQXAFLJZBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-{3-nitrophenoxy}acetohydrazide](/img/structure/B387260.png)
![2-(2-allylphenoxy)-N'-[2-(hexyloxy)-5-methoxybenzylidene]acetohydrazide](/img/structure/B387261.png)

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B387265.png)
![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-chlorophenyl)-4-methylbenzamide](/img/structure/B387266.png)


![2-[(3-bromobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387272.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B387274.png)

![2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B387278.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B387280.png)
![N-(4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B387281.png)